3,7,11,15-Tetramethyl-2-hexadecene
Description
Structure
3D Structure
Properties
CAS No. |
2437-93-6 |
|---|---|
Molecular Formula |
C20H40 |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
(E)-3,7,11,15-tetramethylhexadec-2-ene |
InChI |
InChI=1S/C20H40/c1-7-18(4)12-9-14-20(6)16-10-15-19(5)13-8-11-17(2)3/h7,17,19-20H,8-16H2,1-6H3/b18-7+ |
InChI Key |
XZJQZWIDAHFTHV-CNHKJKLMSA-N |
Isomeric SMILES |
C/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C |
Canonical SMILES |
CC=C(C)CCCC(C)CCCC(C)CCCC(C)C |
Origin of Product |
United States |
Biosynthetic Pathways and Metabolic Transformations of 3,7,11,15 Tetramethyl 2 Hexadecene
Isoprenoid Pathway Precursors and Enzymes
All isoprenoids, including 3,7,11,15-tetramethyl-2-hexadecene, are synthesized from the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). Living organisms utilize two primary and distinct pathways to produce these essential precursors: the mevalonic acid (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway.
The MVA pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). A key rate-limiting step is the reduction of HMG-CoA to mevalonate (B85504) (MVA), a reaction catalyzed by HMG-CoA reductase (HMGR). Subsequent phosphorylation and decarboxylation steps convert MVA into IPP.
The MEP pathway , also known as the non-mevalonate pathway, starts with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate to create 1-deoxy-D-xylulose 5-phosphate (DXP). This is followed by a reductive isomerization to 2-C-methyl-D-erythritol 4-phosphate (MEP), the compound for which the pathway is named. A series of further enzymatic reactions then leads to the formation of both IPP and DMAPP.
In plants, these two pathways are compartmentalized; the MVA pathway operates in the cytosol and endoplasmic reticulum, while the MEP pathway is located in the plastids. The precursors for this compound and its direct precursor, phytol (B49457), are typically generated via the MEP pathway within the chloroplasts.
A summary of the key enzymes in these precursor pathways is provided in the table below.
| Pathway | Key Enzymes | Function |
| Mevalonic Acid (MVA) Pathway | Acetyl-CoA acetyltransferase (AACT) | Condenses two acetyl-CoA molecules. |
| HMG-CoA synthase (HMGS) | Forms HMG-CoA. | |
| HMG-CoA reductase (HMGR) | Reduces HMG-CoA to mevalonate (rate-limiting step). | |
| Mevalonate kinase (MVK) | Phosphorylates mevalonate. | |
| Phosphomevalonate kinase (PMK) | Further phosphorylates phosphomevalonate. | |
| Mevalonate diphosphate decarboxylase (MPD) | Decarboxylates mevalonate diphosphate to form IPP. | |
| Methylerythritol Phosphate (B84403) (MEP) Pathway | 1-deoxy-D-xylulose 5-phosphate synthase (DXS) | Condenses pyruvate and glyceraldehyde-3-phosphate. |
| 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR/IspC) | Converts DXP to MEP (committed step). | |
| (Enzymes for multiple subsequent steps) | Convert MEP to IPP and DMAPP. | |
| Isomerization | Isopentenyl diphosphate isomerase (IDI) | Interconverts IPP and DMAPP. |
Elucidation of Key Biosynthetic Steps
The direct precursor to the family of compounds including this compound is phytyl diphosphate (phytyl-PP). echelon-inc.comhmdb.ca Phytyl-PP can be synthesized through two main routes within the plant chloroplast.
The de novo synthesis pathway involves the head-to-tail condensation of three molecules of IPP with one molecule of DMAPP, a reaction catalyzed by geranylgeranyl diphosphate synthase (GGPPS), to form the C20 intermediate geranylgeranyl diphosphate (GGPP). nih.gov GGPP is a critical branch point intermediate for the synthesis of various diterpenes, carotenoids, and the side chains of chlorophylls. nih.gov The enzyme geranylgeranyl reductase (GGR) then catalyzes the reduction of the double bonds in the geranylgeranyl moiety of GGPP to form phytyl-PP. oup.com
Alternatively, and more significantly for the synthesis of certain metabolites like tocopherols (B72186), phytyl-PP is generated from the breakdown of chlorophyll (B73375). oup.comnih.govoup.com Chlorophyll contains a phytyl tail, which is released as free phytol (3,7,11,15-tetramethyl-2-hexadecen-1-ol) during chlorophyll degradation, a process particularly active during leaf senescence. nih.govresearchgate.net This free phytol is then phosphorylated in a two-step process to yield phytyl-PP. The first phosphorylation to phytyl-phosphate is catalyzed by the phytol kinase VTE5. echelon-inc.comoup.com The second phosphorylation, from phytyl-phosphate to phytyl-PP, is carried out by the phytyl-phosphate kinase VTE6. echelon-inc.comoup.comnih.gov This salvage pathway is essential for providing the phytyl moiety for the biosynthesis of phylloquinone (Vitamin K1) and tocopherols (Vitamin E). echelon-inc.comnih.govnih.gov
The hydrocarbon this compound is formed from the dephosphorylation and modification of these phytyl intermediates.
Biotransformation to Oxygenated and Saturated Derivatives
Once formed, the phytyl backbone can undergo various metabolic transformations, leading to a range of oxygenated and saturated derivatives.
The most prominent oxygenated derivative is phytol (3,7,11,15-tetramethyl-2-hexadecen-1-ol), the alcohol precursor released from chlorophyll. nih.gov Further oxidation of phytol can occur, leading to the formation of the aldehyde phytenal and subsequently phytenic acid . researchgate.netnih.govnih.gov The accumulation of phytenal is controlled by competing pathways that either phosphorylate phytol for tocopherol synthesis or esterify it. researchgate.netnih.gov Additionally, phytol can be esterified with fatty acids to form fatty acid phytyl esters (FAPEs) . oup.com
The primary saturated derivative is phytanic acid (3,7,11,15-tetramethylhexadecanoic acid). In ruminant animals, gut microbes break down chlorophyll from ingested plant matter, releasing phytol which is then converted to phytanic acid and stored in fats. youtube.comyoutube.com In other organisms, phytanic acid is formed from phytol or dietary sources and is a branched-chain fatty acid. Its structure, with a methyl group on the beta-carbon, prevents direct degradation by the standard beta-oxidation pathway. youtube.com
Catabolic Pathways and Environmental Fate
The breakdown of these tetramethyl-hexadecene derivatives follows specific catabolic pathways. In plants, the degradation of phytol is initiated by its oxidation to phytenal. researchgate.netnih.gov The subsequent steps are thought to be similar to pathways found in mammals, involving enzymes like PAHX and HPCL, the latter of which is a peroxisomal enzyme. uni-bonn.de
In humans and other animals, the catabolism of phytanic acid is a well-studied process required to prevent its toxic accumulation. youtube.comyoutube.com Because it cannot undergo direct beta-oxidation, it first enters the alpha-oxidation pathway, primarily within peroxisomes. nih.govnih.gov This process involves the hydroxylation of the alpha-carbon by phytanoyl-CoA hydroxylase, followed by a decarboxylation step that removes one carbon and shifts the methyl branch, yielding pristanal. youtube.com Pristanal is then oxidized to pristanic acid, which now lacks the blocking methyl group on its beta-carbon and can be further degraded by peroxisomal beta-oxidation . nih.govnih.gov
The environmental fate of this compound and its derivatives is linked to the degradation of chlorophyll and other plant lipids. In aquatic environments, the phytyl side-chain of chlorophyll can be subject to photodegradation. researchgate.net Some related compounds have been noted for their toxicity to aquatic life. Microbial activity plays a crucial role in the breakdown of these diterpenoids in various environments, from the gut of herbivores to soils and sediments. youtube.comnih.gov However, the specific pathways and rates of environmental mineralization of this compound are not extensively detailed in current literature.
Chemical Synthesis and Derivatization Strategies for 3,7,11,15 Tetramethyl 2 Hexadecene and Analogs
Total Synthesis Approaches and Methodologies
The total synthesis of 3,7,11,15-tetramethyl-2-hexadecene and its precursor, phytol (B49457), can be achieved through various organic synthesis routes. One common strategy involves the use of isophytol (B1199701) (3,7,11,15-tetramethyl-1-hexadecen-3-ol) as a starting material. A key transformation in this process is the esterification of isophytol with an anhydride, such as acetic anhydride, often catalyzed by a substance like ferric perchlorate. This reaction typically proceeds at a controlled temperature range of 15–30°C for 1 to 10 hours, resulting in the formation of 3,7,11,15-tetramethylhexadec-2-enyl acetate (B1210297). The subsequent step involves a transesterification reaction where the acetate intermediate is treated with an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of a mild base like sodium carbonate. This alcoholysis step yields phytol, which can then be further converted to this compound.
Another approach to constructing the carbon skeleton of these compounds involves the coupling of smaller building blocks. While specific total synthesis pathways for this compound are not extensively detailed in readily available literature, general principles of terpene synthesis are applicable. These methods often rely on the iterative addition of isoprene (B109036) units or their synthetic equivalents to build the characteristic branched carbon chain.
Stereoselective Synthesis of Defined Isomers (e.g., (E) and (Z) forms, chiral centers)
The stereochemistry of this compound is crucial, as different isomers can exhibit distinct biological activities. The double bond at the C2 position can exist as either the (E) or (Z) isomer, and the chiral centers at C7 and C11 further contribute to the molecular diversity.
Recent advancements in catalysis have provided powerful tools for the stereoselective synthesis of complex alkenes. For instance, nickel-catalyzed cascade reactions have been developed for the synthesis of all-carbon tetrasubstituted alkenes with exclusive Z-selectivity. rsc.org This methodology involves the arylation of an alkyne followed by an acyl migration. rsc.org The key to achieving high stereocontrol lies in the careful selection of phosphine (B1218219) ligands, which influence the steric and electronic environment of the nickel catalyst. rsc.org While not directly applied to this compound in the cited study, this approach demonstrates the potential for precise control over the geometry of highly substituted double bonds.
Furthermore, methods for the stereoselective synthesis of E- and Z-isocyanoalkenes have been reported, which involve the cross-coupling of vinyl iodides with formamide (B127407) followed by dehydration. nsf.gov The geometry of the starting vinyl iodide is faithfully translated to the final isocyanoalkene product, showcasing a strategy for controlling the double bond configuration. nsf.gov The specific synthesis of the (2E,7R,11R)-isomer of this compound has been documented, highlighting the ability to control both the double bond geometry and the stereochemistry of the chiral centers. chemspider.com
Semi-synthetic Routes from Natural Precursors (e.g., Chlorophyll-derived Phytol)
A highly efficient and economically viable approach to obtaining this compound and its derivatives is through the semi-synthesis from naturally abundant precursors. The most prominent of these is phytol, which is the diterpene alcohol side chain of the chlorophyll (B73375) molecule. nih.govbritannica.com
The process begins with the extraction of chlorophyll from plant materials such as alfalfa, silkworm feces, or bamboo leaves. britannica.com The extracted chlorophyll is then subjected to hydrolysis, typically using an alkaline solution, which cleaves the phytol from the porphyrin head group. chemicalbook.com This process yields free phytol (3,7,11,15-tetramethyl-2-hexadecen-1-ol). chemicalbook.com
Phytol itself is a valuable compound and a direct precursor for the synthesis of this compound. The conversion can be achieved through the deoxygenation of the primary alcohol group of phytol. In the context of tocopherol (Vitamin E) biosynthesis in plants, phytol derived from chlorophyll degradation is phosphorylated in a two-step process by the kinases VTE5 and VTE6 to form phytyl-diphosphate, a key intermediate. nih.govoup.comnih.govoup.com
The abundance of chlorophyll in the biosphere makes this semi-synthetic route a sustainable and attractive alternative to total synthesis. britannica.com
Synthesis of Structural Analogs and Functionalized Derivatives
The chemical modification of the this compound scaffold allows for the creation of a diverse range of structural analogs and functionalized derivatives with potential applications in various fields.
As previously mentioned, the primary method for obtaining phytol is through the hydrolysis of chlorophyll. britannica.comchemicalbook.com This process liberates the long-chain alcohol from the chlorophyll molecule. Phytol is a crucial intermediate in the synthesis of vitamins E and K1. chemicalbook.commedchemexpress.com It is a colorless to light yellow oily liquid that is soluble in organic solvents but not in water. chemicalbook.com
The introduction of additional hydroxyl groups onto the this compound backbone can significantly alter its physical and biological properties. While specific synthetic routes for this compound-1,11-diol are not extensively detailed in the provided context, general methods for the hydroxylation of alkenes and alkanes can be applied. These methods include dihydroxylation reactions using reagents like osmium tetroxide or potassium permanganate (B83412) to introduce vicinal diols, or selective C-H oxidation reactions to introduce hydroxyl groups at specific positions along the carbon chain.
For analytical purposes, particularly in gas chromatography-mass spectrometry (GC-MS), it is often necessary to derivatize polar functional groups, such as the hydroxyl group in phytol. The formation of trimethylsilyl (B98337) (TMS) ethers is a common derivatization technique that increases the volatility and thermal stability of the analyte.
The reaction involves treating the alcohol with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of trimethylchlorosilane (TMCS) and hexamethyldisilazane (B44280) (HMDS), in an appropriate solvent. This process replaces the active hydrogen of the hydroxyl group with a trimethylsilyl group, resulting in the formation of 1-trimethylsiloxy-3,7,11,15-tetramethyl-2-hexadecene. nih.gov This derivatization allows for improved chromatographic separation and more reliable mass spectral analysis. nih.govnist.gov
Green Chemistry Principles in Synthesis
The application of green chemistry to the synthesis of this compound and other terpenes is driven by the need for more sustainable alternatives to traditional chemical methods, which often rely on petroleum-based feedstocks and can generate hazardous byproducts. researchgate.netfrontiersin.org Key green chemistry strategies include the use of biocatalysis and microbial engineering, as well as the development of efficient catalytic methods for carbon-carbon bond formation.
Biocatalysis and Microbial Engineering:
A significant advancement in the sustainable production of isoprenoids is the use of microbial hosts, such as Escherichia coli and Saccharomyces cerevisiae, to synthesize these compounds from simple carbon sources. frontiersin.orgresearchgate.net This approach offers a renewable and potentially higher-yielding alternative to chemical synthesis or extraction from natural sources. researchgate.net
Metabolic engineering plays a crucial role in optimizing microbial production of isoprenoids. researchgate.net All isoprenoids are derived from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govnih.gov Microorganisms produce these precursors through either the mevalonate (B85504) (MVA) pathway or the 1-deoxy-D-xylulose-5-phosphate (DXP) pathway. researchgate.netpnas.org By engineering these pathways, researchers can enhance the flux towards the desired isoprenoid product. For instance, the expression of the entire mevalonate pathway from Saccharomyces cerevisiae in E. coli has been a foundational step in producing various isoprenoids.
A novel and highly efficient two-step enzymatic pathway, the isopentenol (B1216264) utilization pathway (IUP), has been developed for the biological production of isoprenoids. pnas.org This pathway utilizes isoprenol as a feedstock, bypassing the complexities and limitations of the native MVA and DXP pathways. pnas.org The IUP is notable for its simplicity, requiring only a single cofactor (ATP), and its ability to sustain a high flux of isoprenoid production. pnas.org
The following table summarizes key enzymes and pathways involved in the microbial synthesis of isoprenoid precursors:
| Pathway | Key Enzymes | Precursors | Products | Organism Examples |
| Mevalonate (MVA) Pathway | HMG-CoA reductase | Acetyl-CoA | Isopentenyl diphosphate (IPP) | Saccharomyces cerevisiae |
| DXP Pathway | DXP synthase, DXP reductoisomerase | Pyruvate (B1213749), Glyceraldehyde-3-phosphate | IPP, Dimethylallyl diphosphate (DMAPP) | Escherichia coli |
| Isopentenol Utilization Pathway (IUP) | Choline kinase, Isopentenyl phosphate (B84403) kinase | Isoprenol, Prenol | IPP, DMAPP | Engineered E. coli |
Catalytic Methods for Carbon-Carbon Bond Formation:
The construction of the carbon skeleton of this compound relies on efficient carbon-carbon bond formation reactions. Green chemistry principles encourage the use of catalytic methods over stoichiometric reagents to minimize waste. numberanalytics.com
Transition Metal-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for forming C-C bonds. numberanalytics.com For instance, catalytic hydrogenation and transfer hydrogenation methods can be used for the vinylation and allylation of carbonyl compounds, which are key steps in building complex terpene structures. nih.gov Rhodium and iridium-based catalysts have shown high efficiency and enantioselectivity in these transformations. nih.gov
Organocatalysis: The use of small organic molecules as catalysts offers an environmentally benign alternative to metal-based catalysts. numberanalytics.comresearchgate.net Organocatalysts can facilitate a variety of C-C bond-forming reactions, such as aldol (B89426) and Michael additions, with high levels of stereocontrol. numberanalytics.comresearchgate.net
C-C Bond Cleavage and Rearrangement: Innovative strategies involving the selective cleavage and rearrangement of C-C bonds in readily available carbocyclic scaffolds, such as those derived from terpenes like carvone, provide non-intuitive and powerful routes to complex terpenoids. nih.gov Rhodium(I)-catalyzed C-C bond cleavage of cyclobutanols is a notable example of this approach. nih.gov
The following table provides an overview of modern catalytic methods for C-C bond formation relevant to terpene synthesis:
| Catalytic Method | Catalyst Type | Key Reactions | Advantages |
| Transition Metal Catalysis | Rhodium, Iridium, Palladium | Cross-coupling, Hydrogenation, Hydrovinylation | High efficiency, Selectivity |
| Organocatalysis | Small organic molecules (e.g., proline) | Aldol reactions, Michael additions | Environmentally sustainable, Metal-free |
| C-C Bond Cleavage/Rearrangement | Rhodium(I) | Cyclobutanol C-C cleavage | Access to unique carbocyclic scaffolds |
The continuous development of these green synthetic strategies holds the promise of making the production of this compound and other valuable isoprenoids more sustainable and economically viable.
Advanced Analytical Characterization Techniques for 3,7,11,15 Tetramethyl 2 Hexadecene
Chromatographic Separation Techniques
Chromatography is fundamental to isolating 3,7,11,15-tetramethyl-2-hexadecene from complex mixtures, enabling its subsequent identification and quantification. The choice of chromatographic technique and its parameters are critical for achieving the desired separation efficiency and resolution.
Gas Chromatography (GC) with Various Column Phases
Gas chromatography is the most common technique for the analysis of volatile and semi-volatile compounds like this compound. The separation is achieved based on the compound's partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The selection of the stationary phase is the most critical parameter dictating the separation selectivity.
For a non-polar compound such as this compound, non-polar stationary phases are typically the most effective, operating on the principle of "like dissolves like." Commonly used columns include those with a stationary phase of polydimethylsiloxane, often with a small percentage of phenyl substitution to fine-tune selectivity.
Research and database entries show the use of several specific column phases for the analysis of this compound:
DB-5: A widely used, low-polarity column, equivalent to (5%-phenyl)-methylpolysiloxane. It is robust and suitable for a broad range of applications.
HP-Ultra-2: A non-polar (100% dimethylpolysiloxane) column that provides excellent resolution for non-polar compounds.
The physical dimensions of the column, such as internal diameter (I.D.), length, and film thickness, also play a crucial role. Narrower and longer columns generally provide higher resolution, while film thickness affects the retention and capacity of the column.
Table 1: Example GC Column Parameters for this compound Analysis
| Parameter | Value | Purpose |
| Column Type | Capillary | Provides high-resolution separation. |
| Active Phase | DB-5 | Low-polarity phase for effective separation of non-polar compounds. |
| Column Length | 60 m | Increases the number of theoretical plates, enhancing resolution. |
| Internal Diameter | 0.25 mm | Balances efficiency and sample capacity. |
| Film Thickness | 0.25 µm | Standard thickness for a wide range of analytes. |
| Carrier Gas | Helium (He) | Inert gas commonly used as the mobile phase. |
Data sourced from NIST Chemistry WebBook. pioneer-biotech.com
High-Performance Liquid Chromatography (HPLC)
While gas chromatography is the predominant method for analyzing this compound due to its volatility, High-Performance Liquid Chromatography (HPLC) can also be employed. As a non-polar hydrocarbon, it is best suited for normal-phase HPLC using a polar stationary phase (like silica) and a non-polar mobile phase (like hexane). However, detailed, specific HPLC methods for the routine analysis of this compound are not extensively documented in readily available scientific literature, which focuses more on its alcohol analogue, phytol (B49457).
Retention Indices (Kovats Retention Index) in GC Analysis
The Kovats Retention Index (RI) is a standardized method for reporting retention times in gas chromatography, making inter-laboratory data more comparable. It relates the retention time of an analyte to the retention times of n-alkanes eluting before and after it. The index is particularly valuable for confirming the identity of a compound when analyzed on a specific column phase.
For this compound, several retention indices have been reported using different non-polar columns, which is consistent with its hydrocarbon structure. bris.ac.uk These values are crucial for tentative identification in complex samples like essential oils or environmental extracts.
Table 2: Reported Kovats Retention Indices for this compound
| Retention Index | Column Type | Reference |
| 1783 | DB-5 | Braggins TJ, 1996 |
| 1811 | HP-Ultra-2 | King M.-F., et al., 1995 |
| 1854 | DB-5 | Dhanda, Pegg, et al., 2003 pioneer-biotech.com |
| 1830 | Semi-standard non-polar | NIST Mass Spectrometry Data Center bris.ac.uk |
| 1847 | Standard non-polar | NIST Mass Spectrometry Data Center bris.ac.uk |
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the analysis of this compound. It provides information about the molecular weight and fragmentation pattern of the molecule, allowing for definitive structural elucidation and sensitive quantification.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a hard ionization technique where the sample molecules are bombarded with high-energy electrons (typically 70 eV). This process results in the formation of a molecular ion (M+) and extensive, reproducible fragmentation. The resulting mass spectrum serves as a molecular fingerprint that can be compared to spectral libraries for identification.
The EI-MS spectrum of this compound (C₂₀H₄₀, molecular weight 280.5 g/mol ) is characterized by the absence or very low abundance of the molecular ion peak (m/z 280) due to its instability. The spectrum is dominated by fragment ions resulting from the cleavage of the long aliphatic chain. Key fragmentation pathways include allylic cleavage and cleavages at the branched methyl groups, leading to a series of characteristic hydrocarbon fragment ions.
Chemical Ionization Mass Spectrometry (CI-MS)
Chemical Ionization (CI) is a softer ionization technique compared to EI. In CI-MS, a reagent gas (such as methane (B114726) or ammonia) is ionized first, and these primary ions then react with the analyte molecules to produce analyte ions. This process imparts less energy to the analyte, resulting in significantly less fragmentation.
For a compound like this compound, CI-MS would be expected to produce a prominent pseudomolecular ion, such as [M+H]⁺ (m/z 281) or adducts with the reagent gas ions. This helps to confirm the molecular weight of the compound, which can be ambiguous in EI-MS due to the weak or absent molecular ion peak. While CI is a valuable technique for this purpose, specific, detailed studies applying CI-MS to this compound are not widely reported in the surveyed literature.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of molecules by analyzing the fragmentation patterns of a pre-selected precursor ion. In the analysis of this compound (also known as phytene), the molecular ion (M⁺˙) is often weak or absent in standard Electron Ionization (EI) mass spectra due to extensive fragmentation. libretexts.org MS/MS allows for the isolation of the molecular ion or a significant fragment ion, which is then subjected to collision-induced dissociation (CID) to generate a secondary mass spectrum of product ions.
The fragmentation of long-chain aliphatic hydrocarbons is typically initiated by the cleavage of C-C bonds, which is a high-energy process. libretexts.org The fragmentation pattern is characterized by clusters of peaks separated by 14 mass units, corresponding to the sequential loss of CH₂ groups. libretexts.org For this compound, with a molecular weight of 280.5 g/mol , the fragmentation is influenced by the presence of the double bond and the methyl branches. nih.gov
A plausible fragmentation pattern for this compound would involve initial cleavage at the allylic position or at the branched carbon centers, leading to the formation of stable carbocations. The presence of tertiary carbocations would be favored, leading to more intense corresponding peaks. libretexts.org While specific MS/MS data for this compound is not widely published, analysis of related compounds such as isomers of benzodipyran shows that fragmentation is highly dependent on the structure, with characteristic losses of alkyl fragments. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural and stereochemical assignment of organic molecules like this compound. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the complete carbon skeleton and the relative stereochemistry of the chiral centers can be determined.
The ¹H NMR spectrum of this compound provides crucial information about the proton environment in the molecule. The olefinic proton at the C-2 position is expected to appear in the downfield region, typically between 5.0 and 5.5 ppm. The signals for the numerous methyl groups would appear in the upfield region, generally between 0.8 and 1.7 ppm. The protons of the methylene (B1212753) (CH₂) and methine (CH) groups along the long aliphatic chain would produce a complex multiplet region between approximately 1.0 and 2.0 ppm.
For the closely related compound, phytol (3,7,11,15-tetramethyl-2-hexadecen-1-ol), the ¹H-NMR spectrum shows an olefinic signal at 5.38 ppm. uac.pt The five methyl groups resonate at δ 1.64 (s), 0.85 (d), and 0.84 (d) ppm. uac.pt A similar pattern would be expected for this compound, with slight shifts due to the absence of the hydroxyl group. The stereochemistry of the double bond (E/Z) can be determined by the coupling constant between the olefinic proton and the adjacent protons, as well as through Nuclear Overhauser Effect (NOE) experiments.
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, twenty distinct carbon signals are expected. The olefinic carbons (C-2 and C-3) would resonate in the downfield region, typically between 120 and 140 ppm. The numerous aliphatic carbons would appear in the upfield region from approximately 10 to 40 ppm.
In the case of phytol, the olefinic carbons appear at δ 123.3 ppm and 139.7 ppm, while the methyl carbons are observed at δ 16.1, 19.7, 22.6, and 22.7 ppm. uac.pt The PubChem database indicates the existence of a ¹³C NMR spectrum for this compound. nih.gov The precise chemical shifts are sensitive to the stereochemistry at the chiral centers (C-7 and C-11), making ¹³C NMR a valuable tool for stereochemical assignment, especially when comparing with data from known stereoisomers.
| Position | δC (ppm) | δH (ppm) | Multiplicity |
|---|---|---|---|
| 2 | 123.3 | 5.38 | t |
| 3 | 139.7 | - | - |
| Methyl (C-20) | 16.1 | 1.64 | s |
| Methyl (C-16) | 22.6 | 0.84 | d |
| Methyl (C-17) | 22.7 | 0.84 | d |
| Methyl (C-18) | 19.7 | 0.85 | d |
| Methyl (C-19) | 19.7 | 0.85 | d |
Two-dimensional NMR techniques are essential for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. sdsu.edu For this compound, COSY would reveal the connectivity of the aliphatic chain protons and the coupling of the olefinic proton to the adjacent methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms in the backbone and side chains.
Together, these 2D NMR experiments provide a detailed map of the molecular structure of this compound, allowing for its complete assignment.
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their vibrational modes. These two techniques are often complementary. photothermal.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, and it is particularly sensitive to polar bonds. mt.com The IR spectrum of this compound would be dominated by absorptions corresponding to C-H bonds. Key expected absorptions include:
C-H stretching: Strong bands just below 3000 cm⁻¹ for sp³ C-H bonds and a weaker band just above 3000 cm⁻¹ for the sp² C-H bond at the double bond. khanacademy.org
C=C stretching: A weak to medium band around 1670-1640 cm⁻¹ for the carbon-carbon double bond. The intensity is often weak for highly substituted alkenes.
C-H bending: Bands in the 1470-1365 cm⁻¹ region corresponding to the bending vibrations of CH₂, and CH₃ groups.
The NIST WebBook contains an IR spectrum for the related alcohol, 3,7,11,15-tetramethyl-2-hexadecen-1-ol (B1140665), which shows these characteristic alkane and alkene features. nist.gov
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of light and is particularly sensitive to non-polar, symmetric bonds. mt.com For this compound, the C=C stretching vibration, which may be weak in the IR spectrum, is expected to show a strong signal in the Raman spectrum. optica.org Similarly, the C-C backbone vibrations would be more prominent in the Raman spectrum. The C-H stretching and bending vibrations are also observable in Raman spectra. The complementarity of IR and Raman is useful in characterizing long-chain hydrocarbons found in materials like plant waxes. acs.org
Coupling of Techniques (GC-MS, LC-MS) for Comprehensive Analysis
The coupling of chromatographic separation with mass spectrometric detection provides a powerful platform for the analysis of complex mixtures and the definitive identification of individual components.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds. nih.govyoutube.com this compound, being a hydrocarbon, is well-suited for GC analysis. In a GC-MS system, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, yielding a characteristic mass spectrum for identification. The PubChem database lists GC-MS data for this compound, indicating its successful analysis by this method. nih.gov The retention index and the mass spectrum together provide a high degree of confidence in the identification of the compound. This technique has been extensively used to identify the related compound, 3,7,11,15-tetramethyl-2-hexadecen-1-ol, in various plant extracts. researchgate.netresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): Liquid chromatography is a versatile separation technique that can handle a wider range of compounds, including those that are non-volatile or thermally labile. ox.ac.uk For a non-polar compound like this compound, reversed-phase LC would be the method of choice. ox.ac.uk In reversed-phase LC, a non-polar stationary phase is used with a polar mobile phase. The compound would be retained on the column and then eluted by increasing the proportion of a non-polar organic solvent in the mobile phase.
Coupling LC with mass spectrometry, particularly with ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), would be suitable for the analysis of this non-polar alkene. While LC-MS is more commonly applied to more polar long-chain molecules like fatty acids, methods have been developed for the analysis of very-long-chain fatty acids and other lipids, demonstrating the capability of this technique for analyzing long aliphatic chains. chromatographyonline.comnih.govnih.gov LC-MS would be particularly useful for analyzing this compound in complex biological or environmental matrices where extensive sample cleanup might otherwise be required.
Reference Spectral Databases and Libraries (e.g., NIST)
Reference spectral databases and libraries are indispensable tools in the analytical characterization of chemical compounds such as this compound. These curated collections contain vast amounts of spectral data from authenticated reference compounds, which serve as a benchmark for identifying unknown substances. By comparing the experimentally acquired spectrum of a sample to the entries in a database, analysts can confirm the identity and structure of a compound with a high degree of confidence.
The National Institute of Standards and Technology (NIST) maintains one of the most comprehensive and widely utilized reference spectral libraries. The NIST/EPA/NIH Mass Spectral Library, for instance, is a critical resource for mass spectrometry-based analysis. bruker.com The NIST Chemistry WebBook, a public data resource, provides access to a wealth of chemical and physical data for numerous compounds, including this compound. nist.govnist.gov This database contains essential information such as the compound's formula, molecular weight, and various spectral data points. nist.govnist.gov
For this compound, these databases provide reference mass spectra obtained through techniques like electron ionization (EI). When a sample containing this compound is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), the resulting mass spectrum can be matched against the library entry. nih.gov The database also includes Gas Chromatography Retention Index (RI) data, which is crucial for corroborating identifications made by mass spectral matching. nist.govnih.gov The retention index is a parameter related to the time it takes for a compound to pass through the gas chromatography column relative to standard n-alkane hydrocarbons, providing an additional layer of confirmation.
Beyond the primary mass spectrum, these libraries often contain data on different isomers and related compounds, which is vital for distinguishing between structurally similar molecules. nist.gov For example, the NIST database notes stereoisomers and other isomers of this compound. nist.gov Public chemical databases like PubChem also aggregate spectral information from various sources, including NIST and commercial libraries like SpectraBase (owned by John Wiley & Sons, Inc.), offering access to GC-MS, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra where available. nih.gov
Other specialized spectral libraries exist for specific classes of compounds. For instance, libraries focusing on natural products or isoprenoids can be particularly useful. bruker.comucsd.edu The Global Natural Products Social Molecular Networking (GNPS) platform provides access to a large collection of community-contributed tandem mass spectrometry (MS/MS) data, which is invaluable for the structural elucidation of natural products. github.io Similarly, commercial libraries from providers like Bruker may contain extensive data on plant metabolites and other natural compounds. bruker.com The systematic collection and curation of high-quality spectral data in these reference libraries are fundamental to modern chemical analysis, enabling the rapid and accurate identification of compounds like this compound in complex mixtures.
Compound Identification Data for this compound
| Identifier | Value | Source |
| Molecular Formula | C₂₀H₄₀ | nist.govnist.gov |
| Molecular Weight | 280.5316 g/mol | nist.govnist.gov |
| IUPAC Name | (E)-3,7,11,15-tetramethylhexadec-2-ene | nih.gov |
| CAS Registry Number | 2437-93-6 | nih.gov |
| InChI | InChI=1S/C20H40/c1-7-18(4)12-9-14-20(6)16-10-15-19(5)13-8-11-17(2)3/h7,17,19-20H,8-16H2,1-6H3/b18-7+ | nih.gov |
| InChIKey | XZJQZWIDAHFTHV-UHFFFAOYSA-N | nist.govnist.gov |
Reference Chromatographic Data from NIST Database
| Parameter | Value | Conditions | Source |
| Kovats Retention Index (Standard non-polar) | 1847 | DB-5 column | nih.gov |
| Kovats Retention Index (Semi-standard non-polar) | 1830 | Not specified | nih.gov |
| Normal Alkane Retention Index | 1854 | DB-5 column, temperature ramp | nist.gov |
Biological and Ecological Significance of 3,7,11,15 Tetramethyl 2 Hexadecene and Its Phytol Analog
Biological Roles within Organisms
Within various organisms, phytol (B49457) and its derivatives are integral to fundamental cellular functions, from the synthesis of essential vitamins to the regulation of gene expression.
Phytol is a well-established precursor in the industrial synthesis of vitamin E and vitamin K1. wikipedia.orgresearchgate.netscientificvariablesontology.org The long isoprenoid tail of phytol provides the essential structural backbone for these fat-soluble vitamins. The process involves utilizing phytol as a starting material for the chemical construction of the chromanol ring of vitamin E (tocopherol) and the naphthoquinone ring of vitamin K1 (phylloquinone). researchgate.netevitachem.com This precursor role highlights its importance in both nutritional and pharmaceutical applications. chemimpex.com
Phytol and its metabolites, such as phytanic acid, act as signaling molecules that can regulate gene transcription by activating specific nuclear receptors. glpbio.cnwikipedia.org These receptors are critical in controlling metabolic pathways. Studies have shown that phytol or its metabolites can bind to and activate Peroxisome Proliferator-Activated Receptor alpha (PPAR-alpha) and the Retinoid X Receptor (RXR). wikipedia.orgmedchemexpress.comnmppdb.com.ng
The activation of RXR by phytol metabolites is particularly significant, as RXR forms heterodimers with many other nuclear receptors, placing it at the center of numerous signaling pathways that govern cellular metabolism. nih.govmolbiolcell.org Research has identified phytol metabolites as naturally occurring dietary factors that can directly interact with and activate RXR, influencing gene expression related to metabolic coordination. nih.govmolbiolcell.org The interaction with PPAR-alpha is also crucial for regulating the metabolism of phytol itself into phytanic acid. glpbio.cn
Pharmacological Properties (Investigated in in vitro and in vivo Animal Models)
Research using in vitro and in vivo animal models has uncovered several promising pharmacological properties of phytol, including antioxidant, anti-inflammatory, and antimicrobial effects. wikipedia.orgnih.gov
Phytol has demonstrated significant antioxidant capabilities in various experimental models. wikipedia.orgchemimpex.com Its structure, a branched-chain unsaturated alcohol, allows it to donate hydrogen atoms to neutralize free radicals, converting them into less reactive species. nih.gov In vitro studies have confirmed its ability to scavenge radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulphonic acid) (ABTS). nih.gov Furthermore, in vivo studies in mice have shown that phytol administration can enhance the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), increase levels of reduced glutathione (B108866) (GSH), and decrease lipid peroxidation. nih.govresearchgate.net
| Assay/Model | Key Findings | Reference |
|---|---|---|
| DPPH Radical Scavenging (in vitro) | At 7.2 µg/ml, phytol exhibited 59.89 ± 0.73% scavenging capacity. | nih.gov |
| ABTS Radical Scavenging (in vitro) | At 7.2 µg/ml, phytol exhibited 62.79 ± 1.99% scavenging capacity. | nih.gov |
| Hydroxyl Radical & Nitric Oxide Scavenging (in vitro) | Demonstrated strong capacity to remove hydroxyl radicals and nitric oxide. | nih.gov |
| Swiss Mouse Hippocampus (in vivo) | Reduced lipid peroxidation and nitrite (B80452) content, while increasing glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT) activities. | nih.gov |
| In-silico Docking | Showed high binding affinity with catalase and hydrogen bond interactions with superoxide dismutase and glutathione peroxidase. | texilajournal.com |
Phytol exhibits notable anti-inflammatory properties by influencing various mediators of the inflammatory response. nih.gov In vivo studies using mouse models of acute inflammation demonstrated that phytol can reduce paw edema induced by inflammatory agents. nih.govufc.br A key mechanism behind this effect is its ability to modulate the production and release of pro-inflammatory cytokines. Research has shown that phytol treatment leads to a decrease in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.govufc.br In silico studies further suggest that phytol may exert its effects by interacting with enzymes like cyclooxygenase (COX)-1 and COX-2, and transcription factors such as nuclear factor kappa B (NF-κB). nih.govresearchgate.net
| Model/Target | Key Findings | Reference |
|---|---|---|
| Carrageenan-Induced Paw Edema (in vivo, mouse) | Significantly reduced paw edema in a dose-dependent manner. | nih.gov |
| Cytokine Level Modulation (in vivo, mouse) | Decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). | nih.govufc.br |
| Leukocyte Migration (in vivo, mouse) | Inhibited the recruitment of total leukocytes and neutrophils to the site of inflammation. | nih.gov |
| Computational Docking (in silico) | Showed efficient interaction with COX-1, COX-2, NF-κB, and IL-1β. | nih.gov |
Phytol has been identified as a potent antimicrobial agent against a range of pathogenic bacteria and fungi. researchgate.net Its mechanism of action against some bacteria, such as Pseudomonas aeruginosa, involves inducing an oxidative stress response, which leads to an accumulation of intracellular reactive oxygen species (ROS) and subsequent cell damage. nih.gov Studies have determined the Minimum Inhibitory Concentration (MIC) of phytol against various microbes, demonstrating its efficacy. Its antifungal activity has been observed against species like Candida albicans and Aspergillus niger. oaji.net Research has also shown that incorporating phytol into nanocarriers can significantly enhance its antifungal potency against Candida strains. nih.gov
| Organism | Activity/Finding | Reference |
|---|---|---|
| Escherichia coli | Exhibited antibacterial activity with a MIC50 of 62.5 µg/mL. | oaji.net |
| Pseudomonas aeruginosa | Showed antibacterial activity (MIC = 20 µg/mL) by inducing oxidative stress. | nih.govresearchgate.net |
| Staphylococcus aureus | Showed limited activity with a MIC50 >1000 µg/mL. | oaji.net |
| Candida albicans | Demonstrated antifungal activity with a MIC50 of 62.5 µg/mL. | oaji.net |
| Aspergillus niger | Showed antifungal activity with a MIC50 of 62.5 µg/mL. | oaji.net |
| Candida spp. (in SLN) | When loaded in Solid Lipid Nanoparticles (SLN), MIC improved from 625-2500 µg/mL to 1.95-15.62 µg/mL. | nih.gov |
Anticholinesterase Activity and Neurological Modulation
Phytol (3,7,11,15-tetramethyl-2-hexadecen-1-ol), the alcohol analog of 3,7,11,15-tetramethyl-2-hexadecene, has been identified as possessing anticholinesterase properties. This activity is significant in the context of neurological health, as cholinesterase inhibitors are a class of compounds that prevent the breakdown of acetylcholine (B1216132), a vital neurotransmitter. By inhibiting the acetylcholinesterase enzyme, these compounds can lead to increased concentrations of acetylcholine in the brain, which is a key mechanism in managing conditions such as memory loss.
Antinociceptive Responses
The diterpene alcohol phytol has demonstrated notable antinociceptive, or pain-reducing, effects in various experimental models. nih.gov Studies suggest that its mechanism of action involves both central and peripheral pathways. The antinociceptive properties of phytol are thought to be linked to its antioxidant capabilities. nih.govplos.org
In research settings, phytol has been shown to significantly inhibit nociception in mice. nih.gov For example, in the formalin test, which induces both neurogenic and inflammatory pain, phytol reduced paw licking time in both phases, with a more pronounced effect in the inflammatory phase. plos.org It also increased the latency period in the hot plate test, a model for central antinociceptive activity. nih.govplos.org Importantly, these effects were observed without altering the motor coordination of the animals. nih.govplos.org The data suggests that phytol's ability to scavenge free radicals, such as hydroxyl radicals and nitric oxide, may contribute to its pain-relieving effects. nih.govplos.org
Potential Schistosomicidal Actions
Phytol has emerged as a promising natural compound with significant activity against Schistosoma, the parasitic flatworms responsible for schistosomiasis. nih.govplos.orgresearchgate.netsigmaaldrich.com Research has demonstrated its effectiveness against both Schistosoma mansoni and Schistosoma haematobium in laboratory settings. nih.govresearchgate.netsigmaaldrich.comnih.gov
In vitro studies have shown that phytol can reduce the motor activity of adult schistosomes, leading to their death. nih.govplos.orgresearchgate.netsigmaaldrich.com It induces extensive damage to the tegument, the outer surface of the worm, causing peeling, disintegration of surface structures, and disfiguring of the suckers used for attachment. nih.govresearchgate.netnih.gov Male worms have been observed to be particularly susceptible. nih.gov At sublethal concentrations, phytol has also been found to decrease the number of eggs produced by the worms. nih.govplos.orgresearchgate.netsigmaaldrich.com
In vivo studies in mice infected with S. mansoni have also yielded positive results. A single oral dose of phytol resulted in a significant reduction in the total worm burden, with a particularly strong effect on female worms. nih.govplos.orgresearchgate.netsigmaaldrich.com Furthermore, there was a marked decrease in the number of eggs found in the feces and an increase in the proportion of dead eggs. nih.govplos.orgresearchgate.netsigmaaldrich.com These findings highlight phytol's potential as a lead compound for the development of new schistosomicidal drugs. nih.govresearchgate.netnih.gov
Sedative and Anxiolytic-like Behavioral Effects
The phytol analog has been investigated for its effects on the central nervous system, revealing potential sedative and anxiolytic-like properties. Studies in animal models have shown that acute administration of phytol can induce behaviors consistent with anxiety reduction. researchgate.net
The mechanism underlying these effects appears to involve the GABAergic system, the primary inhibitory neurotransmitter system in the brain. researchgate.net It is suggested that phytol may interact with GABA-A receptors, which are the targets for well-known anxiolytic drugs like benzodiazepines. researchgate.netnih.gov This interaction is thought to potentiate the effects of GABA, leading to a calming or sedative effect. Evidence for this comes from experiments where the anxiolytic-like effects of phytol were reversed by the administration of flumazenil, a GABA-A receptor antagonist. researchgate.net
Interaction with Cholinergic Signalling
Phytol and its derivatives have been shown to interact with the cholinergic system, a critical signaling pathway in the nervous system involved in memory, learning, and attention. The anticholinesterase activity of phytol, as mentioned previously, directly impacts this system by increasing the availability of the neurotransmitter acetylcholine.
Studies on plant extracts containing 3,7,11,15-tetramethyl-2-hexadecen-1-ol (B1140665) have demonstrated an enhancement of cholinergic signaling, which is associated with improved neurocognitive function. This suggests that the compound can play a role in modulating neurological processes.
Ecological Functions
Contribution to Plant Allelopathy and Defense Mechanisms
Phytol, a breakdown product of chlorophyll (B73375), plays a role in plant defense and allelopathy—the chemical inhibition of one plant by another. apsnet.orgapsnet.orgresearchgate.net Its release during chlorophyll degradation suggests a function as an endogenous signaling molecule in plant defense responses. apsnet.org
Research has shown that exogenously applied phytol can induce resistance to root-knot nematodes in Arabidopsis plants. apsnet.orgapsnet.org This resistance is not due to direct nematicidal activity but rather through the stimulation of the plant's own defense pathways, specifically involving ethylene (B1197577) signaling. apsnet.org The application of phytol has been observed to enhance the production of α-tocopherol (a form of vitamin E), which also contributes to nematode resistance. apsnet.org
Furthermore, phytol has been identified as a constituent in the essential oils of various plants and is considered an allelochemical. researchgate.nettandfonline.com Allelochemicals can be released into the environment and affect the growth and development of neighboring plants. The presence of phytol in plant extracts has been linked to phytotoxic effects on other plant species, indicating its contribution to the plant's competitive ability. researchgate.net
Table of Research Findings on the Biological Activity of Phytol
| Biological Activity | Model/System | Key Findings | Reference(s) |
| Anticholinesterase | In vitro assays | Contributes to the cholinesterase inhibitory activity of plant extracts. | |
| Antinociceptive | Mouse models (formalin, hot plate) | Reduces pain in both neurogenic and inflammatory phases; effect is not due to motor impairment. | nih.govplos.org |
| Schistosomicidal | In vitro (S. mansoni, S. haematobium) | Causes worm death, tegumental damage, and reduced egg production. | nih.govplos.orgresearchgate.netsigmaaldrich.comnih.gov |
| In vivo (mouse model, S. mansoni) | Reduces total and female worm burden; decreases fecal egg count. | nih.govplos.orgresearchgate.netsigmaaldrich.com | |
| Anxiolytic-like | Mouse models (elevated plus maze, etc.) | Increases exploratory behavior, suggesting anxiety reduction; effects reversed by flumazenil. | researchgate.net |
| Plant Defense | Arabidopsis vs. Root-Knot Nematode | Induces resistance via ethylene signaling and α-tocopherol production. | apsnet.orgapsnet.org |
| Allelopathy | Various plant species | Identified as a phytotoxic component in essential oils. | researchgate.nettandfonline.com |
Role in Chemo-signaling and Inter-species Interactions
The acyclic diterpenoid this compound and its alcohol analog, phytol, play significant roles in chemical signaling and interactions between different species. Phytol, a constituent of chlorophyll, is released during the degradation of this vital photosynthetic pigment. nih.gov Once liberated, phytol and its derivatives can act as signaling molecules or precursors to other bioactive compounds, influencing cellular processes and mediating interactions within and between organisms.
One of the key roles of phytol in signaling is its function as a precursor to the biosynthesis of tocochromanols, such as tocopherols (B72186) (vitamin E). nih.govnih.gov In plants, phytol derived from chlorophyll breakdown can be phosphorylated to form phytyl-diphosphate, which is then incorporated into the synthesis of tocopherols. nih.gov These molecules are known to be potent antioxidants and are also suggested to function as signaling compounds. nih.gov Similarly, phytol is a precursor for phylloquinone (vitamin K1), an essential electron carrier in photosystem I. nih.gov
At a cellular level, phytol has been shown to regulate gene transcription by interacting with transcription factors like the peroxisome proliferator-activated receptor-alpha (PPAR-alpha) and the retinoid X receptor (RXR). medchemexpress.comnmppdb.com.ng This interaction demonstrates a direct role in modulating cellular signaling pathways. Furthermore, studies have indicated that phytol can induce apoptosis (programmed cell death) in certain cancer cell lines by depolarizing the mitochondrial membrane potential, highlighting its function in intercellular signaling and growth regulation. researchgate.net
In the context of inter-species interactions, the degradation products of phytol are significant. For instance, during the feeding process of certain invertebrates on phytoplankton, phytol is released and can be metabolized into various compounds, including phytanic acid and pristane (B154290). geologyscience.ru These metabolites can then be part of the chemical cues exchanged in marine ecosystems.
Table 1: Roles of Phytol and its Derivatives in Chemo-signaling and Interactions
| Compound | Role/Activity | Interacting Organism/System | Research Finding |
|---|---|---|---|
| Phytol | Precursor to Tocopherols (Vitamin E) | Plants | Phytol from chlorophyll degradation is a key component in the biosynthesis of tocopherols, which have antioxidant and potential signaling functions. nih.govnih.gov |
| Phytol | Precursor to Phylloquinone (Vitamin K1) | Plants | Serves as a building block for phylloquinone, a vital component of the photosynthetic electron transport chain. nih.gov |
| Phytol | Gene Transcription Regulation | Cells (general) | Influences gene expression by activating transcription factors PPAR-alpha and RXR. medchemexpress.comnmppdb.com.ng |
| Phytol | Apoptosis Induction | Human Lung Adenocarcinoma Cells (A549) | Induces programmed cell death by disrupting mitochondrial membrane potential. researchgate.net |
| Phytanic Acid and Pristane | Metabolic Byproducts | Marine Invertebrates (e.g., Copepods) | Formed from dietary phytol during grazing, potentially acting as chemical signals in the food web. geologyscience.ru |
Environmental Persistence and Biogeochemical Cycling
The environmental fate of this compound (phytene) and its precursor phytol is intrinsically linked to the biogeochemical cycling of organic matter, particularly from photosynthetic organisms. Phytol, being a component of chlorophyll, is one of the most abundant isoprenoid compounds in the biosphere. wikipedia.org Its degradation pathways and the stability of its products are of significant interest in geochemistry and environmental science.
Upon the death and sedimentation of phytoplankton and other plant matter, phytol is released from chlorophyll. The subsequent transformation of phytol is largely dictated by the redox conditions of the depositional environment. wikipedia.orgresearchgate.net
Anoxic (Reducing) Conditions: In environments with a lack of oxygen, phytol is thought to undergo dehydration and reduction to form phytenes and subsequently phytane (B1196419) (2,6,10,14-tetramethylhexadecane). wikipedia.orgtaylorandfrancis.com The presence of phytane in ancient sediments and petroleum is therefore considered an indicator of anoxic depositional conditions. geologyscience.ru
Oxic (Oxidizing) Conditions: In the presence of oxygen, phytol is typically oxidized to phytenic acid. This acid can then undergo decarboxylation to form pristene, which is subsequently reduced to pristane (2,6,10,14-tetramethylpentadecane). wikipedia.orgtaylorandfrancis.com High concentrations of pristane are often associated with organic matter that has been subjected to oxic degradation, such as during the feeding of zooplankton on phytoplankton. geologyscience.ru
The ratio of pristane to phytane (Pr/Ph) is a widely used geochemical parameter to infer the redox conditions of past depositional environments and to correlate crude oils with their source rocks. wikipedia.orgcapes.gov.br A high Pr/Ph ratio generally suggests more oxic conditions, while a low ratio points to a more anoxic setting. taylorandfrancis.comcapes.gov.br However, it is important to note that other factors, such as the source of the organic matter and its thermal maturity, can also influence this ratio. capes.gov.br
The isoprenoid structure of these compounds confers a relatively high resistance to microbial degradation compared to straight-chain alkanes. taylorandfrancis.com This persistence allows them to be preserved in the geological record for millions of years, serving as valuable biomarkers that provide insights into past biological and environmental conditions. geologyscience.ru The detection of 3,7,11,15-tetramethyl-2-hexadecen-1-ol has also been reported to be very toxic to aquatic life with long-lasting effects, which underscores the environmental significance of its persistence. nmppdb.com.ng
Table 2: Environmental Fate and Geochemical Significance of Phytol Derivatives
| Compound | Formation Pathway from Phytol | Environmental Condition | Significance |
|---|---|---|---|
| Phytane (2,6,10,14-Tetramethylhexadecane) | Dehydration and reduction | Anoxic (Reducing) | Biomarker for anoxic depositional environments. wikipedia.orgtaylorandfrancis.com |
| Pristane (2,6,10,14-Tetramethylpentadecane) | Oxidation to phytenic acid, followed by decarboxylation and reduction | Oxic (Oxidizing) | Biomarker for oxic conditions and zooplankton grazing activity. geologyscience.ruwikipedia.org |
| Pristane/Phytane (Pr/Ph) Ratio | Relative abundance of pristane and phytane | Reflects the overall redox state of the depositional environment | A key geochemical tool for paleoenvironmental reconstruction and oil-source rock correlation. taylorandfrancis.comcapes.gov.br |
Emerging Research Themes and Future Perspectives
Elucidation of Novel Biosynthetic Enzymes and Pathways
While the general biosynthetic pathway of phytol (B49457) from geranylgeranyl pyrophosphate is established, researchers are now focusing on identifying and characterizing novel enzymes and alternative pathways in various organisms. The discovery of new enzymes could lead to a better understanding of how different organisms produce and modify phytol and its derivatives, potentially enabling the bio-engineering of microorganisms for enhanced production. Future research will likely involve advanced genomic and proteomic techniques to uncover these novel biocatalysts and delineate their precise roles in the intricate network of isoprenoid biosynthesis.
Advanced Structural Elucidation of Minor Isomers and Metabolites
The chemical complexity of 3,7,11,15-Tetramethyl-2-hexadecene extends beyond its primary structure to include various isomers and metabolites. nist.gov Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are crucial for the detailed structural elucidation of these minor components. nih.gov Identifying and characterizing these subtle variations is essential, as different isomers can exhibit distinct biological activities. Future work will focus on isolating these minor constituents and fully determining their stereochemistry, which is critical for understanding their structure-activity relationships.
Mechanistic Studies of Biological Activities at a Cellular and Molecular Level
Recent studies have highlighted a wide array of biological activities for 3,7,11,15-Tetramethyl-2-hexadecen-1-ol (B1140665) and its derivatives, including antimicrobial, anti-inflammatory, and antioxidant effects. ekb.egresearchgate.nettjnpr.org A significant area of emerging research is the investigation of the underlying mechanisms of these activities at the cellular and molecular level. For instance, studies are exploring how these compounds interact with cellular membranes, modulate signaling pathways, and influence gene expression. Future research will likely employ techniques such as molecular docking and transcriptomics to pinpoint specific molecular targets and unravel the intricate mechanisms of action. nih.govresearchgate.net This deeper understanding is paramount for the development of targeted therapeutic applications.
Exploration of Ecological Significance in Underexplored Niches
The ecological roles of this compound and its derivatives are being explored in a variety of ecosystems. While its presence in photosynthetic organisms is well-known, its function in chemical communication, defense mechanisms, and microbial interactions in less-studied environments remains an active area of investigation. For example, its role as a volatile organic compound in plant-insect interactions or its contribution to the allelopathic effects of certain plants warrants further exploration. Future studies will likely focus on its ecological significance in marine environments, soil ecosystems, and symbiotic relationships.
Development of Sustainable Production Methods
The increasing interest in this compound for various applications necessitates the development of sustainable and cost-effective production methods. While it can be obtained from natural sources, particularly through the hydrolysis of chlorophyll (B73375), researchers are actively exploring biotechnological approaches. chemicalbook.com This includes the metabolic engineering of microorganisms, such as bacteria and yeast, to produce phytol and its derivatives from renewable feedstocks. The optimization of fermentation conditions and downstream processing will be critical for achieving economically viable and environmentally friendly production at an industrial scale.
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling are becoming indispensable tools in the study of this compound. These methods provide valuable insights into the compound's physicochemical properties, conformational analysis, and interactions with biological macromolecules. chemeo.comnih.gov Molecular docking studies, for example, can predict the binding affinity of phytol derivatives to specific enzymes or receptors, guiding the design of more potent and selective analogs. nih.gov Future research will likely see an increased use of these computational approaches to rationalize experimental findings and to design novel derivatives with enhanced biological activities.
Isomer-Specific Biological Profiling
Given the existence of multiple stereoisomers of this compound, a critical area of future research is the specific biological profiling of each isomer. nist.govnist.gov It is well-established in pharmacology that different stereoisomers of a chiral molecule can have vastly different biological activities. Therefore, the separation and individual testing of the various isomers of phytol and its derivatives are essential to fully understand their therapeutic potential. This will require sophisticated chiral separation techniques and comprehensive in vitro and in vivo assays to create a detailed profile of the biological effects of each specific isomer.
Q & A
Q. How can researchers determine the molecular structure of 3,7,11,15-Tetramethyl-2-hexadecene?
- Methodological Answer : Structural elucidation requires a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for identifying methyl group positions and double-bond configurations. For example, -NMR can resolve methyl resonances at δ 0.8–1.2 ppm and olefinic protons at δ 5.2–5.4 ppm, as observed in stereoisomer studies of related diterpenes . High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., CH for the parent compound or derivatives like CHO for acetate esters), with fragmentation patterns distinguishing between isomers . Computational tools like Gaussian-based DFT calculations can validate stereochemistry by comparing experimental and simulated spectra .
Q. What are the standard synthesis routes for this compound?
- Methodological Answer : A common approach involves the condensation of isoprenoid precursors. For example, geranylgeranyl pyrophosphate (GGPP) derivatives serve as biosynthetic intermediates, with enzymatic or acid-catalyzed elimination reactions forming the double bond at C2 . Chemical synthesis may employ Wittig or Horner-Wadsworth-Emmons reactions to construct the polyunsaturated backbone, followed by regioselective methylation using methyl halides and Grignard reagents . Purification often requires column chromatography with hexane/ethyl acetate gradients, monitored by thin-layer chromatography (TLC) to isolate stereoisomers .
Q. Which analytical techniques are most effective for confirming purity and identity?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is preferred for volatile derivatives (e.g., acetate esters), with retention indices and NIST library matches confirming identity . For non-volatile analogs, liquid chromatography (LC)-MS with electrospray ionization (ESI) provides accurate mass data. Purity assessment via -NMR integration (e.g., >95% purity for diastereomers in phospholipid derivatives) and HPLC with UV/Vis detection (e.g., 99% purity for synthetic intermediates) are standard . Differential scanning calorimetry (DSC) can detect polymorphic impurities in crystalline forms .
Advanced Research Questions
Q. How do stereoisomers of this compound influence its biological activity?
- Methodological Answer : Stereoisomerism significantly impacts membrane interactions. For instance, (2E,4E,10E)-isomers exhibit stronger binding to phospholipid bilayers than (2Z)-configured analogs, as shown in mitochondrial apoptosis studies . To assess this, researchers use circular dichroism (CD) spectroscopy to monitor conformational changes in lipid bilayers and cell viability assays (e.g., MTT) to quantify cytotoxicity. Molecular docking simulations with proteins like cytochrome P450 enzymes further predict metabolic stability differences between isomers .
Q. How can contradictory data on degradation pathways be resolved?
- Methodological Answer : Contradictions arise from varying reaction conditions. For example, oxidative degradation of 3,7,11,15-Tetramethyl-2-hexadecen-1-ol under acidic vs. alkaline conditions yields different products (e.g., 6-methyl-2-oxoheptane vs. glycolaldehyde) . To resolve discrepancies, kinetic studies using -labeling and LC-MS/MS track oxygen incorporation, while DFT calculations identify thermodynamically favored pathways. Cross-referencing with phytol degradation mechanisms (e.g., phytanic acid formation) provides additional context .
Q. What computational methods optimize the synthesis of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) predicts transition-state energies for key steps like methylation or double-bond formation. For example, B3LYP/6-31G(d) calculations optimize regioselectivity in allylic methylations . Machine learning models trained on reaction databases (e.g., Reaxys) recommend solvent systems (e.g., THF vs. DMF) and catalysts (e.g., Pd/C for hydrogenation) to improve yield. Molecular dynamics (MD) simulations also model solvent effects on reaction intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
